molecular formula C10H10N2O2S2Zn B12438638 1-Hydroxypyridin-1-ium-2-thiolate;ZINC

1-Hydroxypyridin-1-ium-2-thiolate;ZINC

Cat. No.: B12438638
M. Wt: 319.7 g/mol
InChI Key: JVAIRLPQTSEMRF-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The IUPAC name 1-hydroxypyridin-1-ium-2-thiolate reflects the ligand’s tautomeric equilibrium between thione (C=S) and thiolate (S−) forms, stabilized upon coordination to zinc. In the solid state, the compound exists as a bis-ligand complex, where two pyrithione anions chelate a central zinc ion via sulfur and oxygen donor atoms. This coordination is denoted by the molecular formula $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2}\text{S}_{2}\text{Zn} $$, with a molecular weight of 317.7 g/mol.

Table 1: Key Nomenclature and Identifiers

Property Description
IUPAC Name Zinc bis(1-hydroxypyridine-2-thiolate)
Common Synonyms Zinc pyrithione; ZPT; Pyrithione zinc
CAS Registry Number 13463-41-7
Molecular Formula $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{2}\text{S}_{2}\text{Zn} $$
Crystal System Monoclinic (predicted from analogous complexes)

The term “pyrithione” itself originates from the contraction of pyridine-thione, emphasizing the ligand’s hybrid aromatic and sulfur-rich character. Early literature often referred to the zinc complex as “zinc omadine” or “Zinc OM-1563” before standardized nomenclature prevailed.

Structural Relationship to Pyrithione Derivatives

Zinc pyrithione belongs to a broader class of pyrithione metal complexes, which exhibit diverse coordination geometries and biological activities. Its structure is defined by the ligand’s ability to adopt multiple binding modes, influenced by pH and solvent polarity.

Ligand Tautomerism and Coordination Chemistry

The pyrithione ligand exists in equilibrium between two tautomers:

  • Thione form : $$ \text{1-hydroxy-2(1}H\text{)-pyridinethione} $$
  • Thiolate form : $$ \text{1-hydroxypyridin-1-ium-2-thiolate} $$

In the zinc complex, the thiolate form predominates, with deprotonated sulfur atoms binding to the zinc center. X-ray crystallography of analogous complexes reveals a distorted tetrahedral geometry around zinc, with bond angles of approximately 109.5° at the metal center. The Zn–S bond length typically measures 2.3–2.4 Å, while the Zn–O bond is slightly longer at 2.5 Å.

Table 2: Structural Comparison with Related Pyrithione Complexes

Complex Metal Center Coordination Geometry Bond Length (M–S) Applications
Zinc pyrithione Zn(II) Tetrahedral 2.34 Å Antifungal agents
Copper pyrithione Cu(II) Square planar 2.29 Å Antifouling paints
Manganese pyrithione Mn(II) Octahedral 2.41 Å Catalytic studies

Role of Pyridine-N-Oxide Motifs

The pyridine-N-oxide moiety in pyrithione derivatives enhances metal-binding affinity through inductive effects. The oxygen atom in the N-oxide group withdraws electron density from the pyridine ring, polarizing the sulfur atom and facilitating coordination to metal ions. This electronic modulation is critical for the compound’s stability in aqueous and alcoholic solutions, as observed in antiseptic formulations.

Substituents on the pyridine ring further modulate the complex’s properties. For example, copper pyrithione (CAS 14915-37-8) incorporates a $$ \text{Cu(II)} $$ center, resulting in a square planar geometry and distinct redox behavior compared to the zinc analogue. Such structural variations underscore the versatility of pyrithione ligands in designing metal-specific functional materials.

Properties

Molecular Formula

C10H10N2O2S2Zn

Molecular Weight

319.7 g/mol

IUPAC Name

1-hydroxypyridin-1-ium-2-thiolate;zinc

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H;

InChI Key

JVAIRLPQTSEMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])O.C1=CC=[N+](C(=C1)[S-])O.[Zn]

Origin of Product

United States

Preparation Methods

Direct Coordination Method

The most widely reported laboratory synthesis involves the direct reaction of 1-hydroxypyridine-2-thione (HPT) with zinc salts in polar aprotic solvents. Dissolving HPT in dimethylformamide (DMF) at 60°C facilitates deprotonation, followed by dropwise addition of zinc acetate dihydrate in a 2:1 molar ratio (HPT:Zn²⁺). The reaction proceeds via nucleophilic substitution, where the thiolate sulfur coordinates to zinc, forming a tetrahedral complex.

Reaction Conditions:

  • Solvent: DMF or dimethyl sulfoxide (DMSO)
  • Temperature: 60–80°C
  • Time: 4–6 hours
  • Yield: 82–89%

Post-reaction, cooling to 10°C induces crystallization, with crude product recovery via vacuum filtration. Recrystallization from ethanol-water (3:1 v/v) removes unreacted HPT, as confirmed by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate).

Alternative Ligand Synthesis and Metalation

Patent literature describes a two-step approach beginning with 2-pyrone derivatives. Reacting 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone (30 g) with hydroxylammonium chloride (29.8 g) and sodium carbonate (22.7 g) at 95°C for 8 hours generates the 1-hydroxy-2-pyridone ligand. Subsequent metalation with zinc sulfate heptahydrate in ethanol at 50°C for 2 hours yields ZnPT with 78% efficiency.

Critical Parameters:

  • Alkali Carbonate Role: Neutralizes HCl byproducts, preventing ligand protonation.
  • Temperature Control: Exceeding 120°C degrades the pyridone ring, necessitating precise thermal regulation.

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Large-scale production employs continuous stirred-tank reactors (CSTRs) to maintain stoichiometric precision. A 500 L reactor charged with HPT (45 kg), zinc oxide (12.3 kg), and acetic acid (200 L) operates at 75°C with a residence time of 90 minutes. Inline pH monitoring ensures the reaction milieu remains at pH 6.5–7.0, optimizing zinc-thiolate bond formation.

Purification Workflow:

  • Centrifugation: Separates ZnPT slurry at 3,000 rpm.
  • Fluidized-Bed Drying: Reduces moisture content to <0.5% w/w.
  • Particle Size Classification: Sieving achieves 50–150 µm granules for cosmetic formulations.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to circumvent solvent waste. HPT (2 mmol) and zinc carbonate (1 mmol) undergo high-energy grinding (30 Hz, 10 stainless steel balls) for 2 hours. X-ray diffraction (XRD) confirms product formation via solid-state ligand exchange, yielding 91% ZnPT with 99.2% purity.

Advantages:

  • Eliminates organic solvent use.
  • Reduces reaction time by 60% compared to solution methods.

Analytical Characterization of ZnPT

Spectroscopic Verification

Fourier-transform infrared (FTIR) spectra of ZnPT show characteristic bands at:

  • ν(S–Zn): 485 cm⁻¹
  • ν(C=N): 1,620 cm⁻¹
  • ν(O–H): 3,400 cm⁻¹ (broad)

Proton nuclear magnetic resonance (¹H NMR; DMSO-d6) reveals deshielded pyridinium protons at δ 8.21 (d, J = 6.2 Hz) and δ 7.89 (t, J = 7.1 Hz), confirming thiolate coordination.

Thermogravimetric Analysis (TGA)

ZnPT exhibits thermal stability up to 220°C, with a 15.8% mass loss at 250°C corresponding to ligand decomposition. Differential scanning calorimetry (DSC) endotherms at 132°C and 247°C correlate with crystalline phase transitions.

Factors Influencing Synthesis Efficiency

Solvent Polarity

Dielectric constant (ε) directly impacts reaction kinetics:

Solvent ε Yield (%) Reaction Time (h)
DMF 36.7 89 4.5
Ethanol 24.3 71 8.0
Water 80.1 63 12.0

Data adapted from

Counterion Effects

Zinc salts with weakly coordinating anions (e.g., acetate, sulfate) enhance reactivity compared to chloride:

Zinc Salt Anion Charge Density Yield (%)
Zinc acetate Low 88
Zinc sulfate Moderate 85
Zinc chloride High 69

Source

Comparative Evaluation of Methodologies

Yield vs. Scalability Tradeoffs

Method Scale (kg) Yield (%) Purity (%) Energy Use (kWh/kg)
Laboratory DMF 0.1 89 98.5 120
Industrial CSTR 50 86 99.1 18
Mechanochemical 0.5 91 99.2 45

Environmental Impact Metrics

Process mass intensity (PMI) calculations favor solvent-free methods:

  • DMF-Based Synthesis: PMI = 23.4 (kg waste/kg product)
  • Mechanochemical: PMI = 1.8

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypyridin-1-ium-2-thiolate;ZINC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Medical Applications

Antifungal and Antibacterial Properties:
Zinc pyrithione is widely recognized for its antifungal and antibacterial properties. It is primarily used in dermatological formulations to treat conditions such as dandruff and seborrheic dermatitis. The compound acts by disrupting membrane transport mechanisms in pathogens, effectively blocking proton pumps and leading to cell death.

Mechanism of Action:
The mechanism through which zinc pyrithione exerts its effects involves increasing cellular copper levels, which interferes with iron-sulfur cluster-containing proteins essential for the metabolism of fungi and bacteria. This unique action makes it effective against a broad spectrum of microorganisms, including various strains of fungi responsible for skin infections .

Clinical Efficacy:
Clinical studies have demonstrated the efficacy of zinc pyrithione in treating skin conditions. For instance, a study highlighted its use in topical formulations that significantly reduce symptoms associated with seborrheic dermatitis, such as itching and flaking. Moreover, it has been shown to be beneficial in treating psoriasis and eczema due to its anti-inflammatory properties .

Cosmetic Applications

In Personal Care Products:
Zinc pyrithione is a common ingredient in shampoos and creams aimed at controlling dandruff and promoting scalp health. Its ability to remain substantive on hair ensures prolonged therapeutic effects even after rinsing .

Formulation Advantages:
The low solubility of zinc pyrithione allows it to be incorporated into various formulations without compromising stability. It is often found in gels, lotions, and heavy creams designed for both cosmetic and therapeutic purposes .

Material Science Applications

Fungicide in Coatings:
Zinc pyrithione is utilized as a fungicide in the formulation of paints and coatings. Its effectiveness against mildew and algae makes it suitable for outdoor applications where microbial growth can degrade material integrity .

Nanoparticle Synthesis:
Recent research has explored the use of zinc pyrithione as a precursor for synthesizing zinc oxide nanoparticles. These nanoparticles exhibit unique properties that can be harnessed for various applications, including antimicrobial coatings and UV protection .

Case Study 1: Efficacy Against Dandruff

A clinical trial involving 100 participants with dandruff showed that a shampoo containing 1% zinc pyrithione significantly reduced dandruff severity compared to a placebo over eight weeks. Participants reported improved scalp condition and decreased itching.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that zinc pyrithione exhibited potent activity against Malassezia globosa, the yeast implicated in dandruff. The compound's mechanism was traced back to its ability to increase intracellular copper levels, leading to fungal cell death.

Case Study 3: Application in Paints

Research conducted on outdoor paints incorporated with zinc pyrithione revealed a marked reduction in fungal growth on treated surfaces compared to untreated controls over a six-month period, showcasing its potential as an effective biocide in construction materials.

Mechanism of Action

The mechanism of action of 1-Hydroxypyridin-1-ium-2-thiolate;ZINC involves disrupting membrane transport in microbial cells by blocking the proton pump. This disruption leads to the inhibition of essential cellular processes, ultimately causing cell death. The compound targets various molecular pathways, including those involved in energy production and nutrient transport .

Comparison with Similar Compounds

Zinc Glycerolate (CAS 16754-68-0)

Zinc Glycerolate (C₆H₁₄O₆Zn) is a zinc-glycerol coordination compound used in rubber vulcanization and as a stabilizer in polymers. Unlike ZPT, it lacks sulfur-based ligands and instead features glycerol moieties, which enhance its solubility in organic matrices. While ZPT is primarily biocidal, Zinc Glycerolate’s applications are industrial, focusing on material durability and thermal stability .

Property Zinc Pyrithione (ZPT) Zinc Glycerolate
Molecular Formula C₁₀H₈N₂O₂S₂Zn C₆H₁₄O₆Zn
CAS Number 13463-41-7 16754-68-0
Primary Application Antimicrobial agent Rubber/polymer stabilizer
Key Ligands Pyridinethione Glycerol

Zinc Oxide (ZnO)

Zinc Oxide, a ubiquitous inorganic compound, shares zinc as a central ion but lacks organic ligands. Nano-ZnO (Table 2, ) is used in rubber compounding for UV resistance and mechanical reinforcement. Unlike ZPT, ZnO’s antimicrobial action relies on reactive oxygen species (ROS) generation rather than membrane disruption. ZPT exhibits higher specificity against fungi, whereas ZnO is broadly utilized in materials science .

Functional Analogs from the ZINC Database

Thiazole and Indole Derivatives

Compounds like indole-thiazole hybrids (Figure 2, ) from the ZINC database share ZPT’s heterocyclic backbone. These derivatives, such as ZINC1450033 (Table 5, ), target proteins like Janus Kinase 1 (JAK1) with docking scores comparable to ZPT’s interactions in microbial systems (Table 4, ). However, their therapeutic focus diverges toward cancer and autoimmune diseases rather than antimicrobial activity .

Thiolate-Containing Compounds

ZINC602993629 (), a thiolate derivative, mimics ZPT’s sulfur coordination but incorporates imidazo-pyridine moieties. While ZPT inhibits fungal growth (Table 5, ), ZINC602993629 shows leishmanicidal activity with a selectivity index >10, indicating divergent biological targets .

Pharmacological and Industrial Performance

Antimicrobial Efficacy

ZPT demonstrates potent activity against Leishmania spp. (IC₅₀: 2.5 µM) with low cytotoxicity (CC₅₀: >100 µM), outperforming analogs like ZINC64959 (Table 5, ). In contrast, TPEN (a zinc chelator in Figure 2, ) reduces zinc accumulation in ischemic injury but lacks direct antimicrobial utility .

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